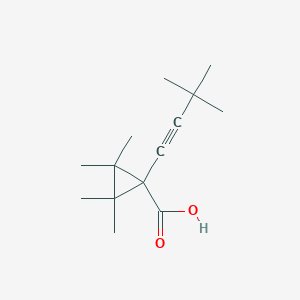![molecular formula C22H26N2O6S B3934561 methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate CAS No. 6453-51-6](/img/structure/B3934561.png)
methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate
Overview
Description
Methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as TEB-Met, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
Methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a critical role in cancer development and progression. Additionally, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cell signaling pathways and play a critical role in various diseases, including cancer and diabetes.
Biochemical and Physiological Effects
methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of oxidative stress. The induction of apoptosis by methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate is mediated through the activation of caspases, which are proteases that play a critical role in the execution of programmed cell death. The inhibition of angiogenesis by methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate is mediated through the downregulation of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. The modulation of oxidative stress by methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate is mediated through the inhibition of ROS production, which is a key mediator of oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has various advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. Additionally, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has a high selectivity for its targets, which minimizes off-target effects. However, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has low solubility in aqueous solutions, which may limit its use in certain assays.
Future Directions
Methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has significant potential for future research and development. One future direction is the development of methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate may be used as a tool for the investigation of various biological processes, including apoptosis, angiogenesis, and oxidative stress. Furthermore, the development of methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate-based fluorescent probes may enable the detection of ROS in living cells, which may have significant implications for the diagnosis and treatment of various diseases.
Scientific Research Applications
Methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and molecular imaging. In cancer research, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been found to be effective in targeting cancer stem cells, which are responsible for tumor initiation, growth, and recurrence. In drug discovery, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been used as a lead compound for the development of novel drugs targeting various diseases, including Alzheimer's disease and Parkinson's disease. In molecular imaging, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells.
properties
IUPAC Name |
methyl 2-[(3,4,5-triethoxybenzoyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-5-28-17-12-14(13-18(29-6-2)19(17)30-7-3)20(25)24-22(31)23-16-11-9-8-10-15(16)21(26)27-4/h8-13H,5-7H2,1-4H3,(H2,23,24,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXCKKIPPMPFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387646 | |
| Record name | STK011238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate | |
CAS RN |
6453-51-6 | |
| Record name | STK011238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3934478.png)
![4-butoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3934486.png)


![N-{[(2,4-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B3934499.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1R)-1-(4-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B3934501.png)
![N-[6-tert-butyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B3934503.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-chlorobenzamide](/img/structure/B3934505.png)
![N-bicyclo[2.2.1]hept-2-yl-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B3934511.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B3934522.png)
![methyl 4-(11,11-dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)benzoate](/img/structure/B3934527.png)
![2-[4-(2-furylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B3934534.png)
![1-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3934556.png)
